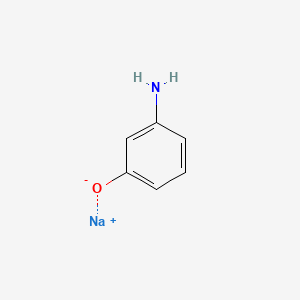

Phenol, 3-amino-, sodium salt

Cat. No. B8685773

Key on ui cas rn:

38171-54-9

M. Wt: 131.11 g/mol

InChI Key: VLDROEPDJWRSGR-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04485140

Procedure details

A 250 mL, 3-necked, round bottom flask fitted with a mechanical stirrer, a still head, a condenser with a nitrogen inlet on the take-off adapter, and a thermometer was charged with 150 mL of pyridine and 21.8 g (0.20 mole) of m-aminophenol. After the m-aminophenol dissolved, 10.8 g (0.20 mole) of sodium methoxide was added. Methanol, formed in this reaction, was distilled off. When the still head temperature reached 110° C., the still head was replaced with a reflux condenser, and 23.6 g (0.10 mole) of p-dibromobenzene and 0.1 g of cuprous chloride were added. The mixture was heated at reflux at 117° C. for 3 hours; 25 mL of DMAc was added to help dissolve sodium m-aminophenoxide formed in the first step. Refluxing was continued for 19 additional hours; the reaction mixture was then cooled to room temperature, filtered to remove inorganic salts, and poured into water. The resulting aqueous solution was extracted with three 300 mL portions of methylene chloride; the extract was dried over magnesium sulfate, decolorized with active carbon, and filtered through diatomaceous earth. Methylene chloride was vacuum-evaporated, and the liquid residue was poured into stirred concentrated hydrochloric acid. The precipitated dihydrochloride of 1,4-bis(3-aminophenoxy)benzene was filtered, washed with concentrated hydrochloric acid, and dried. It then was dissolved in a minimum amount of water containing a small amout of ascorbic acid as antioxidant. The solution was decolorized with activated carbon, filtered through diatomaceous earth, and neutralized with concentrated ammonium hydroxide. The precipitated product was separated by filtration and vacuum-dried overnight at 65° C. The dry diamine weighed 12.4 g (42% yield). Recrystallization from 35 mL of butanol gave 8.6 g of product melting at 98°-99° C., which was distilled bulb-to-bulb to give 6.5 g of colorless 1,4-bis(3,5-aminophenoxy)benzene melting at 99°-100° C.

Name

sodium methoxide

Quantity

10.8 g

Type

reactant

Reaction Step Two

[Compound]

Name

cuprous chloride

Quantity

0.1 g

Type

reactant

Reaction Step Three

Name

Yield

42%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C[O-].[Na+].Br[C:13]1[CH:18]=[CH:17][C:16](Br)=[CH:15][CH:14]=1.[NH2:20][C:21]1[CH:22]=[C:23]([CH:25]=[CH:26][CH:27]=1)[O-:24].[Na+]>CC(N(C)C)=O.CO.N1C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][C:13]1[CH:18]=[CH:17][C:16]([O:24][C:23]2[CH:25]=[CH:26][CH:27]=[C:21]([NH2:20])[CH:22]=2)=[CH:15][CH:14]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C(C=CC1)O

|

Step Two

|

Name

|

sodium methoxide

|

|

Quantity

|

10.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

23.6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)Br

|

[Compound]

|

Name

|

cuprous chloride

|

|

Quantity

|

0.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C([O-])C=CC1.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

|

|

Quantity

|

21.8 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C(C=CC1)O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

117 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

into stirred concentrated hydrochloric acid

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250 mL, 3-necked, round bottom flask fitted with a mechanical stirrer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the still head was replaced with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed in the first step

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was then cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove inorganic salts

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting aqueous solution was extracted with three 300 mL portions of methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the extract was dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through diatomaceous earth

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Methylene chloride was vacuum-evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the liquid residue was poured

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated dihydrochloride of 1,4-bis(3-aminophenoxy)benzene was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with concentrated hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

It then was dissolved in a minimum amount of water containing a small amout of ascorbic acid as antioxidant

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through diatomaceous earth

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitated product was separated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vacuum-dried overnight at 65° C

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from 35 mL of butanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C=C(OC2=CC=C(C=C2)OC2=CC(=CC=C2)N)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.6 g | |

| YIELD: PERCENTYIELD | 42% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |